Lipophilicity Advantage of Unsubstituted Triazole Scaffold
The unsubstituted 1,2,4-triazole in CAS 797807-53-5 (LogP: 0.10) provides a calculated 0.4-unit lower lipophilicity compared to its N-methylated analog 5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde (LogP: 0.52) . This difference is a critical driver in fragment-based lead generation, where maintaining low lipophilicity is essential to avoid 'molecular obesity' and to preserve ligand efficiency (LE) during fragment growth [1].
Δ -0.42
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 0.10 |
| Comparator Or Baseline | 5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde (CAS 938459-16-6): 0.52 |
| Quantified Difference | ΔLogP = -0.42 (42% lower lipophilicity) |
| Conditions | Calculated partition coefficient (clogP) using ChemBridge/Hit2Lead computational models |
Why This Matters
A lower LogP value is directly correlated with improved aqueous solubility and a reduced risk of promiscuous inhibition, a key factor for early-stage hit triage and procurement decisions.
- [1] Erlanson, D. A., et al. (2016). 'Twenty years on: the impact of fragments on drug discovery'. Nature Reviews Drug Discovery, 15(9), 605-619. View Source
